molecular formula C13H16N4S2 B14153041 11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine CAS No. 351342-37-5

11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B14153041
CAS No.: 351342-37-5
M. Wt: 292.4 g/mol
InChI Key: DWDUIWZRQMBLOA-UHFFFAOYSA-N
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Description

11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core tricyclic structure: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the prop-2-enylsulfanyl group: This step often involves the use of allyl sulfide and suitable catalysts to introduce the prop-2-enylsulfanyl moiety.

    Methylation: The final step involves the methylation of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or thiols.

Scientific Research Applications

11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine apart from similar compounds is its specific tricyclic structure and the presence of the prop-2-enylsulfanyl group

Properties

CAS No.

351342-37-5

Molecular Formula

C13H16N4S2

Molecular Weight

292.4 g/mol

IUPAC Name

11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C13H16N4S2/c1-3-6-18-13-15-11(14)10-8-4-5-17(2)7-9(8)19-12(10)16-13/h3H,1,4-7H2,2H3,(H2,14,15,16)

InChI Key

DWDUIWZRQMBLOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC=C

solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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